molecular formula C32H37NO5S B129095 Levopropoxyphene napsylate CAS No. 55557-30-7

Levopropoxyphene napsylate

Cat. No.: B129095
CAS No.: 55557-30-7
M. Wt: 547.7 g/mol
InChI Key: VZPXFHVJUUSVLH-VNJAQMQMSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of levopropoxyphene involves several key steps:

Chemical Reactions Analysis

Levopropoxyphene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Other similar compounds include:

Levopropoxyphene’s uniqueness lies in its specific antitussive action without significant analgesic effects, distinguishing it from other compounds in its class.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Levopropoxyphene napsylate can be achieved through a multi-step process involving the reaction of several key starting materials.", "Starting Materials": [ "Propiophenone", "Bromine", "Methylamine", "Sodium hydroxide", "Napthalene", "Chloroacetic acid", "Sodium carbonate" ], "Reaction": [ "1. Propiophenone is reacted with bromine in the presence of a catalyst to form 2-bromo-1-phenylpropanone.", "2. The resulting product is then reacted with methylamine to form N-methyl-2-bromo-1-phenylpropan-2-amine.", "3. This intermediate is then treated with sodium hydroxide to form the corresponding amine salt.", "4. The amine salt is then reacted with chloroacetic acid to form the corresponding amide.", "5. The amide is then treated with sodium carbonate to form the final product, Levopropoxyphene napsylate." ] }

CAS No.

55557-30-7

Molecular Formula

C32H37NO5S

Molecular Weight

547.7 g/mol

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1

InChI Key

VZPXFHVJUUSVLH-VNJAQMQMSA-N

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Synonyms

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
(1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate
Hydrate, Levopropoxyphene 2-naphthalenesulfonate
Hydrate, Levopropoxyphene Napsylate
Levopropoxyphene
Levopropoxyphene 2 naphthalenesulfonate Hydrate
Levopropoxyphene 2-naphthalenesulfonate Hydrate
Levopropoxyphene Napsylate
Levopropoxyphene Napsylate Hydrate
Napsylate Hydrate, Levopropoxyphene
Napsylate, Levopropoxyphene
Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer
Propoxyphene, (R*,S*)-(+-)-Isomer
Propoxyphene, (R-(R*,S*))-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?

A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []

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